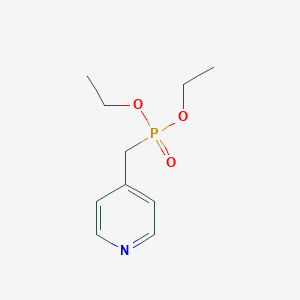

4-(Diethoxyphosphorylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJNTGEJAJEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Diethoxyphosphorylmethyl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethoxyphosphorylmethyl)pyridine, also known as diethyl (pyridin-4-ylmethyl)phosphonate, is a versatile organophosphorus compound that has garnered significant interest in the scientific community. Its unique chemical structure, featuring a pyridine ring linked to a phosphonate ester, imparts a range of valuable properties that make it a crucial reagent in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(Diethoxyphosphorylmethyl)pyridine, with a focus on its practical utility for researchers and professionals in drug development.

Core Chemical Properties

A solid understanding of the fundamental physicochemical properties of 4-(Diethoxyphosphorylmethyl)pyridine is essential for its effective handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 77047-42-8 | |

| Molecular Formula | C10H16NO3P | |

| Molecular Weight | 229.21 g/mol | |

| Appearance | Typically a colorless to pale yellow liquid | General knowledge |

| Solubility | Miscible with many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | General knowledge based on similar compounds |

Synthesis of 4-(Diethoxyphosphorylmethyl)pyridine

The most common and efficient method for the synthesis of 4-(Diethoxyphosphorylmethyl)pyridine is the Michaelis-Arbuzov reaction .[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[1]

Reaction Mechanism: Michaelis-Arbuzov Reaction

Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of 4-(Diethoxyphosphorylmethyl)pyridine.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of 4-(Diethoxyphosphorylmethyl)pyridine via the Michaelis-Arbuzov reaction. Researchers should optimize conditions based on available starting materials and laboratory equipment.

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Triethyl phosphite

-

Anhydrous toluene or xylene

-

Sodium carbonate or triethylamine (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a stirred solution of 4-(chloromethyl)pyridine (prepared by neutralizing the hydrochloride salt with a base like sodium carbonate) in an anhydrous solvent such as toluene, add an equimolar amount of triethyl phosphite under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is generally complete within several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Diethoxyphosphorylmethyl)pyridine.

Spectroscopic Characterization

Note: The following data is for diethyl benzylphosphonate and serves as a reference for the expected chemical shifts and coupling constants for 4-(Diethoxyphosphorylmethyl)pyridine. The pyridine ring's electronic effects will cause some deviation in the observed spectra.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~1.25 | triplet | ~7.0 | -O-CH₂-CH₃ |

| ~3.20 | doublet | ~22.0 | Py-CH₂ -P | |

| ~4.05 | quintet | ~7.0 | -O-CH₂ -CH₃ | |

| ~7.30 | doublet | Pyridine H3, H5 | ||

| ~8.50 | doublet | Pyridine H2, H6 | ||

| ¹³C NMR | ~16.5 | doublet | ~6.0 | -O-CH₂-CH₃ |

| ~34.0 | doublet | ~138.0 | Py-CH₂ -P | |

| ~62.5 | doublet | ~7.0 | -O-CH₂ -CH₃ | |

| ~124.0 | Pyridine C3, C5 | |||

| ~150.0 | Pyridine C2, C6 | |||

| ~148.0 | doublet | Pyridine C4 | ||

| ³¹P NMR | ~25.0 | singlet |

Reactivity and the Horner-Wadsworth-Emmons Reaction

The primary utility of 4-(Diethoxyphosphorylmethyl)pyridine lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[2] This reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer.[3] The phosphonate-stabilized carbanion generated from 4-(Diethoxyphosphorylmethyl)pyridine is more nucleophilic and less basic than the corresponding Wittig ylide, offering several advantages, including milder reaction conditions and easier removal of the phosphate byproduct.[2]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base (e.g., sodium hydride, potassium tert-butoxide) removes the acidic proton from the methylene group adjacent to the phosphorus atom, forming a phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.

-

Oxaphosphetane Formation and Elimination: The intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[3]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: A Representative HWE Reaction

The following is a generalized protocol for the reaction of 4-(Diethoxyphosphorylmethyl)pyridine with an aldehyde.

Materials:

-

4-(Diethoxyphosphorylmethyl)pyridine

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

A strong base (e.g., sodium hydride, potassium tert-butoxide)

-

An aldehyde or ketone

-

Saturated aqueous ammonium chloride solution (for quenching)

Procedure:

-

To a solution of 4-(Diethoxyphosphorylmethyl)pyridine in an anhydrous solvent (e.g., THF) at a reduced temperature (e.g., 0 °C or -78 °C), add a strong base portion-wise under an inert atmosphere. Stir the mixture for a short period to ensure complete formation of the carbanion.

-

Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Applications in Drug Development and Medicinal Chemistry

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other interactions with biological targets.[4] The use of 4-(Diethoxyphosphorylmethyl)pyridine in the HWE reaction provides a reliable method for introducing a vinylpyridine or substituted vinylpyridine group into a molecule, which can be a key structural element in various pharmacologically active compounds.

For instance, this reagent can be employed in the synthesis of analogs of natural products with therapeutic potential, such as himbacine analogs, which are known to be thrombin receptor antagonists.[4] The vinylpyridine moiety can also serve as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Coordination Chemistry

The nitrogen atom of the pyridine ring in 4-(Diethoxyphosphorylmethyl)pyridine can act as a ligand, coordinating to metal centers to form a variety of coordination complexes.[5] The phosphonate group can also participate in coordination, leading to the formation of multinuclear complexes and coordination polymers with interesting structural and magnetic properties. These coordination compounds are of interest in materials science for applications in catalysis, magnetism, and as functional materials.[5]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling 4-(Diethoxyphosphorylmethyl)pyridine. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Diethoxyphosphorylmethyl)pyridine is a valuable and versatile reagent for organic synthesis. Its primary role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the synthesis of (E)-vinylpyridines, which are important building blocks in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in research and development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for scientists and researchers working in these fields.

References

- Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2012). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation.

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

EPO. pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. [Link]

-

PubChem. Diethyl [(Pyridin-4-ylthio)methyl]phosphonate. [Link]

-

PubChem. Diethyl (pyridin-2-ylmethyl)phosphonate. [Link]

-

PubChem. Diethyl [(Pyridin-4-ylsulfonyl)methyl]phosphonate. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Chinese Chemical Society. Radical Arbuzov Reaction. [Link]

-

ResearchGate. (PDF) Spectroscopic and magnetic evidence of coordination properties of bioactive diethyl (pyridin-4-ylmethyl)phosphate ligand with chloride transition-metal ions. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

- Google Patents. US3483279A - Michaelis-arbuzov reaction.

-

ResearchGate. (PDF) Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

OUCI. Spectroscopic and magnetic properties of diethyl (pyridin-4-ylmethyl)phosphate (4-pmOpe) ligand with perchlorate transition metal salts. Crystal structure of [Cu(4-pmOpe)2(ClO4)2]. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

-

RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

-

MDPI. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. [Link]

-

SpectraBase. O,O-DIETHYL(2-PYRIDYLAMINO)(4-FLUOROPHENYL)METHYLPHOSPHONATE - Optional[31P NMR] - Chemical Shifts. [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

RSC Publishing. Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate .... [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 4-Pyridylmethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl 4-pyridylmethylphosphonate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This document will delve into the theoretical underpinnings of the spectrum, predict chemical shifts and coupling constants based on analogous structures, and provide a detailed experimental protocol for acquiring high-quality NMR data. The insights provided herein are aimed at empowering researchers to confidently identify and characterize this molecule and its derivatives.

Introduction: The Significance of Diethyl 4-Pyridylmethylphosphonate and its NMR Fingerprint

Diethyl 4-pyridylmethylphosphonate is a versatile organophosphorus compound featuring a pyridine ring linked to a diethyl phosphonate moiety via a methylene bridge. This unique combination of a heteroaromatic ring and a phosphonate group imparts a range of interesting chemical and biological properties. Its structural motifs are found in various compounds with applications in drug discovery, particularly as enzyme inhibitors and as ligands in coordination chemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a detailed "fingerprint" of a molecule by mapping the chemical environment of each proton. For diethyl 4-pyridylmethylphosphonate, ¹H NMR is not only crucial for confirming its successful synthesis but also for studying its interactions with other molecules and for quality control purposes. This guide will provide a detailed interpretation of its ¹H NMR spectrum, a critical step in any research involving this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure and proton labeling for diethyl 4-pyridylmethylphosphonate are shown below:

Caption: Molecular structure of diethyl 4-pyridylmethylphosphonate with proton labeling.

Detailed Signal Assignments

The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below.

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα, Hα' | 2H | ~ 8.5 - 8.7 | Doublet (d) | ³J(H,H) ≈ 5-6 |

| Hβ, Hβ' | 2H | ~ 7.2 - 7.4 | Doublet (d) | ³J(H,H) ≈ 5-6 |

| CH₂-P | 2H | ~ 3.1 - 3.3 | Doublet (d) | ²J(P,H) ≈ 22 |

| O-CH₂ | 4H | ~ 4.0 - 4.2 | Doublet of Quartets (dq) | ³J(H,H) ≈ 7, ³J(P,H) ≈ 7-8 |

| CH₃ | 6H | ~ 1.2 - 1.4 | Triplet (t) | ³J(H,H) ≈ 7 |

Rationale Behind the Assignments

-

Pyridinyl Protons (Hα, Hα', Hβ, Hβ'): The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent α-protons, causing them to resonate at a higher chemical shift (downfield) compared to the β-protons.[1] The signals for both α and β protons are expected to be doublets due to coupling with their adjacent proton neighbors (Hα couples with Hβ, and Hβ couples with Hα). The symmetry of the 4-substituted ring means that Hα and Hα' are chemically equivalent, as are Hβ and Hβ'.

-

Methylene Bridge Protons (CH₂-P): The protons of the methylene group directly attached to the phosphorus atom are expected to appear as a doublet. This splitting is not due to coupling with other protons but rather a two-bond coupling to the phosphorus-31 nucleus (²J(P,H)).[2] For diethyl benzylphosphonate, a close analog, this coupling constant is reported to be approximately 21.6 Hz.[3] The chemical shift is influenced by both the aromatic pyridine ring and the electron-withdrawing phosphonate group, placing it in the 3.1-3.3 ppm range.[4][5]

-

Ethoxy Protons (O-CH₂ and CH₃): The diethyl phosphonate moiety gives rise to two distinct signals.

-

The methylene protons (O-CH₂) are coupled to both the adjacent methyl protons (three-bond H-H coupling, ³J(H,H)) and the phosphorus-31 nucleus (three-bond P-H coupling, ³J(P,H)). This results in a complex multiplicity known as a doublet of quartets. The quartet arises from splitting by the three methyl protons, and each line of the quartet is further split into a doublet by the phosphorus atom.

-

The methyl protons (CH₃) are coupled only to the adjacent methylene protons, resulting in a clean triplet.

-

The interplay of these couplings provides a unique and identifiable pattern for the ethyl groups of the phosphonate.

Caption: Key spin-spin coupling interactions in diethyl 4-pyridylmethylphosphonate.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a field-proven, step-by-step methodology.

Sample Preparation

-

Analyte Purity: Ensure the diethyl 4-pyridylmethylphosphonate sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for a strong signal in a modern NMR spectrometer.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Insertion and Locking: Carefully insert the NMR tube into the spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Good shimming is critical for sharp lines and accurate integration.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Conclusion

The ¹H NMR spectrum of diethyl 4-pyridylmethylphosphonate is rich with structural information. The distinct signals for the pyridinyl, methylene bridge, and ethoxy protons, each with their characteristic chemical shifts and coupling patterns, provide an unambiguous fingerprint for the molecule. The doublet of the methylene bridge protons due to coupling with phosphorus and the doublet of quartets for the ethoxy methylene protons are particularly diagnostic features. By understanding these spectral details and following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the synthesis, characterization, and further investigation of this important compound and its derivatives in their scientific endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link][2]

-

Ronza, M., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(19), 6725. [Link][3]

-

Chemistry LibreTexts. (2020). 13.7: 1H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Green Chemistry, 20(17), 4031-4036. [Link][5]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-(Diethoxyphosphorylmethyl)pyridine

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Diethoxyphosphorylmethyl)pyridine, a compound of interest for researchers, scientists, and drug development professionals. By delving into the core principles of its ionization and fragmentation, this document offers both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction: Understanding the Analyte

4-(Diethoxyphosphorylmethyl)pyridine is a heterocyclic organophosphorus compound featuring a pyridine ring linked to a diethoxyphosphorylmethyl group. Its chemical structure dictates its behavior in a mass spectrometer. The pyridine moiety, a basic heterocycle, readily accepts a proton, making it highly suitable for positive ion mode mass spectrometry.[1] The organophosphate portion of the molecule will undergo characteristic fragmentation patterns, providing a structural fingerprint for identification and characterization.[2]

Table 1: Physicochemical Properties of 4-(Diethoxyphosphorylmethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C10H16NO3P | [3] |

| Molecular Weight | 229.213 g/mol | [3] |

| CAS Number | 77047-42-8 | [3] |

Experimental Design: The "Why" Behind the "How"

The selection of an appropriate analytical methodology is paramount for the successful mass spectrometric analysis of 4-(Diethoxyphosphorylmethyl)pyridine. Our experimental design prioritizes robust ionization and the generation of information-rich fragmentation spectra.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) in the positive ion mode is the recommended technique for this analyte. The rationale is twofold:

-

The Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a Brønsted-Lowry base.[1] In the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS), the pyridine nitrogen is readily protonated, forming a stable [M+H]⁺ ion. This process is highly efficient, leading to excellent sensitivity. Studies on various pyridine derivatives have consistently shown the predominance of the [M+H]⁺ ion in their ESI mass spectra.[4][5]

-

Analyte Polarity: The presence of the phosphoryl group and the pyridine ring imparts a degree of polarity to the molecule, making it amenable to ESI, which is well-suited for polar and semi-polar compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the identity of 4-(Diethoxyphosphorylmethyl)pyridine and to gain structural insights, tandem mass spectrometry (MS/MS) is indispensable. Collision-Induced Dissociation (CID) is a widely used fragmentation technique for organophosphorus compounds.[6][7] By selecting the [M+H]⁺ precursor ion and subjecting it to energetic collisions with an inert gas, we can induce fragmentation at the weakest bonds, revealing the underlying molecular structure.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the analysis of 4-(Diethoxyphosphorylmethyl)pyridine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-(Diethoxyphosphorylmethyl)pyridine and dissolve it in 1 mL of methanol.

-

Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MS1 Scan Range | m/z 50-300 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Precursor Ion | [M+H]⁺ (m/z 230.09) |

| Collision Energy | Ramped (e.g., 10-40 eV) |

Experimental Workflow Diagram

Caption: Experimental workflow for LC-MS/MS analysis.

Data Analysis and Interpretation: Decoding the Spectra

Expected Mass Spectrum (MS1)

In the full scan MS1 spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 230.09. The high basicity of the pyridine nitrogen makes protonation a very favorable process.[1]

Predicted Fragmentation Pathway (MS/MS)

The MS/MS spectrum of the [M+H]⁺ ion of 4-(Diethoxyphosphorylmethyl)pyridine is predicted to exhibit a series of characteristic fragment ions. The fragmentation pathways for organophosphorus compounds often involve rearrangements and cleavage of the phosphate ester bonds.[2][8]

Key Predicted Fragmentations:

-

Neutral Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of ethene via a McLafferty-type rearrangement. Successive losses of ethene from the diethoxyphosphoryl group are anticipated.

-

Cleavage of the P-C Bond: The bond between the phosphorus atom and the methylene bridge is susceptible to cleavage.

-

Formation of the Pyridylmethyl Cation: Cleavage of the P-C bond can lead to the formation of the stable pyridin-4-ylmethyl cation.

Table 2: Predicted Fragment Ions of [M+H]⁺ of 4-(Diethoxyphosphorylmethyl)pyridine

| m/z (Predicted) | Proposed Structure/Formation |

| 202.06 | [M+H - C₂H₄]⁺ |

| 174.03 | [M+H - 2(C₂H₄)]⁺ |

| 156.02 | [M+H - 2(C₂H₄) - H₂O]⁺ |

| 92.05 | [C₆H₆N]⁺ (Pyridin-4-ylmethyl cation) |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation of 4-(Diethoxyphosphorylmethyl)pyridine.

Conclusion

The mass spectrometric analysis of 4-(Diethoxyphosphorylmethyl)pyridine is effectively achieved using LC-ESI-MS/MS in positive ion mode. The inherent basicity of the pyridine ring ensures sensitive detection of the protonated molecule. Subsequent fragmentation via CID provides a wealth of structural information, with characteristic losses of ethene and cleavage of the P-C bond. This guide provides a robust framework for the confident identification and characterization of this compound in various research and development settings.

References

-

PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 105. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 957-966. Retrieved from [Link]

- Quirke, J. M., et al. (1998). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 9(10), 1045-1052.

-

ResearchGate. (n.d.). Synthesis and properties of novel 4-(diarylmethyl)pyridines based on pyridoxal 5′-phosphate. Retrieved from [Link]

-

MassBank. (2016). Pyridine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

- Li, H., et al. (2007). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Damico, J. N. (1966). Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides: Characteristic Mass Fragments and A New Binding Motif for Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Foreword: Bridging Structure and Spectrum in Pharmaceutical Analysis

An In-Depth Technical Guide to the FTIR Analysis of 4-(Diethoxyphosphorylmethyl)pyridine

In the landscape of modern drug discovery and development, the unequivocal characterization of novel chemical entities is paramount. Molecules such as 4-(Diethoxyphosphorylmethyl)pyridine, which merge the biologically significant pyridine scaffold with a reactive phosphonate moiety, present unique analytical challenges and opportunities. Pyridine and its derivatives are foundational components in a vast array of pharmaceuticals, prized for their diverse biological activities.[1][2] The addition of a diethoxyphosphorylmethyl group introduces a site for potential biological interaction and modifies the molecule's overall physicochemical properties.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in this domain. It is a powerful, rapid, and non-destructive method that provides an intricate vibrational "fingerprint" of a molecule.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the FTIR analysis of 4-(Diethoxyphosphorylmethyl)pyridine. We will move beyond a simple recitation of wavenumbers to explain the causality behind spectral features and the logic underpinning a robust analytical protocol.

The Vibrational Landscape of 4-(Diethoxyphosphorylmethyl)pyridine

The infrared spectrum of 4-(Diethoxyphosphorylmethyl)pyridine is a composite of the vibrational modes of its distinct functional units. Understanding the origin of these vibrations is the first step toward confident spectral interpretation. A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a specific molecular vibration, such as the stretching or bending of a chemical bond.[4][5]

The key structural components contributing to the spectrum are:

-

The Pyridine Ring: A heterocyclic aromatic system with characteristic C-H and C=C/C=N bond vibrations.

-

The Phosphoryl Group (P=O): A highly polar bond that produces one of the most intense and diagnostically useful absorption bands in the spectrum.

-

The Phosphonate Esters (P-O-C): These linkages give rise to strong, characteristic stretching vibrations.[6][7]

-

The Aliphatic Moieties: The methylene bridge (-CH₂-) and the two ethyl groups (-O-CH₂-CH₃) contribute various C-H stretching and bending modes.

Below is a visualization of the molecule's structure, highlighting these critical functional groups.

Caption: Molecular structure of 4-(Diethoxyphosphorylmethyl)pyridine.

Protocol for High-Integrity FTIR Analysis

The trustworthiness of an FTIR spectrum hinges on a meticulous and well-justified experimental protocol. Each step is designed to minimize artifacts and maximize the signal-to-noise ratio, ensuring the resulting data is a true representation of the sample's molecular composition.

Experimental Workflow Diagram

Caption: Standard workflow for FTIR analysis via the thin film method.

Step-by-Step Methodology

1. Sample Preparation (Thin Liquid Film Method)

-

Rationale: For a pure liquid or oil-like sample, creating a capillary film between two infrared-transparent salt plates (e.g., Potassium Bromide, KBr, or Sodium Chloride, NaCl) is the gold standard. This method is free from solvent interference and provides a consistent path length.

-

Protocol:

-

Ensure two KBr plates are impeccably clean and dry by polishing them with a soft cloth and a minimal amount of dry, spectroscopic-grade solvent (e.g., dichloromethane), then allowing the solvent to fully evaporate.

-

Place a single, small drop of 4-(Diethoxyphosphorylmethyl)pyridine onto the center of one KBr plate.

-

Gently place the second KBr plate on top. The liquid will spread to form a thin, uniform film. Avoid introducing air bubbles.

-

Place the KBr "sandwich" into the spectrometer's sample holder.

-

2. Instrument Configuration and Background Collection

-

Rationale: A background spectrum must be collected immediately before the sample spectrum using the same experimental conditions. This is a critical self-validating step that computationally subtracts the absorbance signals from atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the instrument itself.[8]

-

Protocol:

-

Set the instrument parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[9]

-

Resolution: 4 cm⁻¹. This is sufficient to resolve most key functional group bands without sacrificing signal strength.

-

Number of Scans: 32 scans. This provides an excellent signal-to-noise ratio for a neat liquid sample.

-

-

Place the empty, clean KBr plates (or an empty sample compartment for ATR) in the sample holder.

-

Execute the "Collect Background" command in the instrument software.

-

3. Sample Spectrum Acquisition

-

Rationale: This step measures the infrared radiation absorbed by the sample. By performing this immediately after the background scan, temporal variations in atmospheric conditions are minimized.

-

Protocol:

-

Without changing any instrument parameters, remove the empty KBr plates and insert the sample-loaded plates.

-

Execute the "Collect Sample" command.

-

The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Deconvolution: Assigning Key Vibrational Frequencies

The resulting spectrum should be a clear fingerprint of the molecule. The interpretation involves assigning the observed absorption bands to specific molecular vibrations. The most diagnostic bands for 4-(Diethoxyphosphorylmethyl)pyridine are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| ~2980-2850 | Strong | Aliphatic C-H Stretch | -CH₂- and -CH₃ groups |

| ~1610-1580 | Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1480-1440 | Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1270-1240 | Very Strong | P=O Asymmetric Stretch | Phosphoryl |

| ~1170-1100 | Strong | P-O-C Asymmetric Stretch | Phosphonate Ester |

| ~1050-990 | Very Strong | P-O-C Symmetric Stretch | Phosphonate Ester |

| ~900-650 | Medium-Strong | C-H Out-of-Plane Bending | Pyridine Ring Substitution Pattern |

(Note: These are typical ranges. Actual values can be influenced by the molecule's specific electronic and steric environment. Data synthesized from multiple sources.)[3][7][10][11]

Expert Analysis:

-

The Phosphoryl (P=O) Stretch: This is the most prominent and unambiguous peak in the spectrum, expected between 1270-1240 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar P=O bond. The presence of a very strong band in this region is definitive proof of the phosphoryl group.

-

The "Ether" Region (P-O-C): The region between 1170 cm⁻¹ and 990 cm⁻¹ will be dominated by strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the P-O-C linkages.[7][10] These bands confirm the presence of the diethoxy portion of the phosphonate ester.

-

The Pyridine Fingerprint: The pyridine ring itself provides a set of characteristic absorptions. The C=C and C=N ring stretching vibrations typically appear as a pair of bands in the 1610-1440 cm⁻¹ region.[3] Furthermore, the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can provide confirmatory evidence of the 4-substitution pattern on the pyridine ring.[3]

-

Aliphatic C-H Signals: Strong absorptions just below 3000 cm⁻¹ (typically ~2980-2850 cm⁻¹) are due to the C-H stretching of the methylene bridge and the ethyl groups. While not highly specific, their presence is expected and confirms the aliphatic character of the molecule.

Application in a Drug Development Context

Beyond initial structural confirmation, this FTIR protocol serves as a self-validating system for ongoing research and quality control.

-

Synthesis Confirmation: Comparing the spectrum of the synthesized product to a reference standard or the predicted spectrum confirms the successful formation of the target molecule. The appearance of the intense P=O and P-O-C bands, coupled with the disappearance of bands from starting materials, provides clear evidence of reaction completion.[3]

-

Purity Assessment: The high sensitivity of FTIR allows for the detection of impurities. The presence of unexpected peaks, such as a broad O-H band around 3300 cm⁻¹ (indicating water or an alcohol impurity) or a C=O band around 1700 cm⁻¹ (from a carbonyl-containing side product), can signal the need for further purification.[3]

-

Stability Studies: By acquiring spectra over time under various storage conditions, FTIR can be used to detect chemical degradation. For instance, hydrolysis of the phosphonate ester might lead to a decrease in the intensity of the P-O-C bands and the appearance of P-O-H related absorptions.

Conclusion

The FTIR analysis of 4-(Diethoxyphosphorylmethyl)pyridine is a nuanced yet powerful application of vibrational spectroscopy. By understanding the theoretical underpinnings of the molecule's vibrational modes and adhering to a rigorous, self-validating experimental protocol, researchers can rapidly and reliably confirm its structure and assess its purity. The characteristic and intense absorptions of the phosphoryl (P=O) and phosphonate ester (P-O-C) groups serve as definitive markers, making FTIR an indispensable tool in the synthesis, characterization, and quality control pipeline for this important class of pharmaceutical building blocks.

References

-

Michalska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. MDPI. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

ResearchGate. 4-Dimethylaminopyridine as a catalyst in heroin synthesis. Available from: [Link]

-

RSC Publishing. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Available from: [Link]

-

PubMed Central. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available from: [Link]

-

The Journal of Chemical Physics. Vibrational Spectra of Organophosphorus Compounds. IV. Infrared and Raman Spectra of CH3OPCl2 and CD3OPCl2. Available from: [Link]

-

PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

-

e-journal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR). Available from: [Link]

-

ResearchGate. FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. Available from: [Link]

-

CrystEngComm (RSC Publishing). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Available from: [Link]

-

The Journal of Physical Chemistry. Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. Available from: [Link]

-

YouTube. Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. Available from: [Link]

-

ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine... Available from: [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

RSC Publishing. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Available from: [Link]

-

Scientific Research Publishing. Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Characterization of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride. Available from: [Link]

-

The Journal of Chemical Physics. Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH3OPSF2 and CD3OPSF2. Available from: [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. mdpi.com [mdpi.com]

- 7. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate [file.scirp.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Illuminating the Molecular Landscape: A Technical Guide to the Theoretical Study of Pyridylmethyl Phosphonates

Introduction: The Significance of Pyridylmethyl Phosphonates

Pyridylmethyl phosphonates represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural motif, which combines the bio-isosteric properties of the phosphonate group with the coordinating and hydrogen-bonding capabilities of the pyridine ring, makes them promising candidates for a range of applications. The phosphonate moiety serves as a stable mimic of phosphate esters and carboxylates, crucial functional groups in numerous biological processes.[1][2] This bio-isosterism allows pyridylmethyl phosphonates to act as inhibitors for enzymes that metabolize phosphates or carboxylates.

The pyridine ring, with its nitrogen heteroatom, imparts specific electronic and steric properties, enabling coordination to metal ions and participation in hydrogen bonding interactions, which are critical for molecular recognition at the active sites of biological targets. This combination of features has led to the investigation of pyridylmethyl phosphonates as potential antiviral agents, herbicides, and modulators of enzymatic activity.

Theoretical and computational studies are indispensable in modern drug discovery and materials science, providing profound insights into molecular properties and reaction mechanisms at a level of detail often inaccessible to experimental techniques alone. For pyridylmethyl phosphonates, these in silico approaches are crucial for elucidating structure-activity relationships (SAR), predicting reactivity, and guiding the rational design of novel compounds with enhanced efficacy and specificity. This guide provides an in-depth exploration of the theoretical methodologies employed in the study of pyridylmethyl phosphonates, offering a framework for researchers to leverage computational chemistry in their discovery and development endeavors.

Core Theoretical Methodologies

The theoretical investigation of pyridylmethyl phosphonates hinges on a suite of computational techniques that probe their electronic structure, conformational landscape, and interactions with other molecules. The primary tools in this endeavor are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT) Applications: Unveiling Intrinsic Molecular Properties

Density Functional Theory has emerged as a workhorse in quantum chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the fundamental electronic and structural properties of pyridylmethyl phosphonates.

Molecular Geometry and Conformational Analysis:

The first step in any theoretical characterization is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For pyridylmethyl phosphonates, this involves determining the preferred orientation of the pyridine ring relative to the phosphonate group. DFT methods, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set like 6-31G(d,p), are commonly employed for geometry optimization.[3] The choice of functional and basis set is critical and should be benchmarked against experimental data where available.

Spectroscopic and Electronic Properties:

DFT enables the prediction of various spectroscopic properties that can be directly compared with experimental data for validation of the computational model.

-

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra.[3][4] The characteristic P=O and P-O stretching frequencies are particularly sensitive to the electronic environment and can be accurately predicted.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P).[1] This is invaluable for structural elucidation and for understanding the electronic effects of substituents on the pyridine ring or phosphonate esters.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[4][5] For pyridylmethyl phosphonates, the distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Experimental Protocol: DFT-Based Molecular Characterization

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the desired pyridylmethyl phosphonate derivative using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields).

-

-

DFT Geometry Optimization:

-

Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Select a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). For molecules containing heavier elements, an effective core potential like SDD might be necessary.[4]

-

Perform a full geometry optimization to locate the energy minimum.

-

Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.

-

-

Property Calculations:

-

From the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO-LUMO energies and molecular electrostatic potential maps.

-

Run a frequency calculation to predict the IR and Raman spectra.

-

Employ the GIAO method to calculate NMR chemical shifts.

-

-

Data Analysis:

-

Visualize the optimized geometry, molecular orbitals, and vibrational modes.

-

Compare the calculated spectroscopic data (IR, Raman, NMR) with experimental results to validate the computational model.

-

Structure-Activity Relationship (SAR) and Drug Design

A primary goal of studying pyridylmethyl phosphonates is to understand how their chemical structure relates to their biological activity. Molecular docking and QSAR are powerful tools for this purpose.

Molecular Docking: Probing Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand (the pyridylmethyl phosphonate) when bound to a biological target, typically a protein or enzyme. This technique is crucial for understanding the mechanism of action and for designing more potent inhibitors.

For instance, many organophosphorus compounds are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[6] Molecular docking studies can elucidate how pyridylmethyl phosphonates might bind to the active site of AChE, identifying key interactions such as hydrogen bonds with amino acid residues and π-π stacking with aromatic side chains.[7][8] The binding affinity is often estimated using a scoring function, providing a semi-quantitative measure of the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[9] These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their experimentally determined activity.

For a series of pyridylmethyl phosphonate derivatives, relevant descriptors might include:

-

Electronic descriptors: HOMO-LUMO energies, dipole moment, partial atomic charges.

-

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

-

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

A robust QSAR model can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.[10]

Experimental Protocol: In Silico Drug Design Workflow

-

Target Identification and Preparation:

-

Identify the biological target of interest (e.g., a specific enzyme).

-

Obtain the 3D structure of the target, typically from a protein database like the Protein Data Bank (PDB).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structures of a series of pyridylmethyl phosphonate derivatives.

-

Optimize the geometry of each ligand using a suitable method (e.g., DFT as described above).

-

Assign partial charges to the ligand atoms.

-

-

Molecular Docking:

-

Define the binding site on the target protein.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of each ligand in the active site.

-

Analyze the docking results to identify key interactions and rank the ligands based on their predicted binding affinities.

-

-

QSAR Model Development:

-

For a set of compounds with known biological activity, calculate a range of molecular descriptors.

-

Use statistical software to develop a QSAR model by correlating the descriptors with the activity data.

-

Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Mechanistic Insights into Phosphonate Chemistry

Theoretical studies can provide a detailed understanding of the reaction mechanisms involved in the synthesis and biological action of pyridylmethyl phosphonates.

Synthesis Reactions:

The formation of the crucial C-P bond in phosphonates is often achieved through reactions like the Arbuzov and Pudovik reactions.

-

Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. DFT calculations can elucidate the two-stage mechanism, which involves a nucleophilic attack of the phosphorus on the alkyl halide followed by the dealkylation of the resulting phosphonium salt.[11][12]

-

Pudovik Reaction: This is the addition of a dialkyl phosphite to a carbonyl compound, often base-catalyzed. Computational studies can model the reaction pathway, including the formation of the key intermediates and transition states.[13][14]

Understanding these mechanisms at a molecular level allows for the optimization of reaction conditions and the prediction of the reactivity of different substrates.

Data Presentation and Visualization

To facilitate the interpretation of computational results, data should be presented in a clear and organized manner.

Quantitative Data Summary

| Parameter | Method | Basis Set | Calculated Value | Experimental Value |

| P=O Bond Length (Å) | DFT (B3LYP) | 6-31G(d,p) | 1.48 | ~1.45-1.49 |

| P-O Bond Length (Å) | DFT (B3LYP) | 6-31G(d,p) | 1.57 | ~1.55-1.60 |

| HOMO Energy (eV) | DFT (B3LYP) | 6-31G(d,p) | -6.5 | N/A |

| LUMO Energy (eV) | DFT (B3LYP) | 6-31G(d,p) | -1.2 | N/A |

| HOMO-LUMO Gap (eV) | DFT (B3LYP) | 6-31G(d,p) | 5.3 | N/A |

Table 1: Example of a summary table for key calculated parameters of a generic diethyl pyridylmethyl phosphonate.

Visualization of Concepts

Caption: Simplified schematic of the Arbuzov reaction mechanism.

Conclusion

Theoretical studies provide a powerful and indispensable toolkit for the investigation of pyridylmethyl phosphonates. From elucidating fundamental molecular properties with DFT to predicting biological activity through molecular docking and QSAR, computational chemistry offers unparalleled insights that can accelerate the design and development of novel compounds for a wide array of applications. By integrating these theoretical approaches with experimental validation, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately unlocking the full potential of this promising class of molecules.

References

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). NIH. [Link]

-

Crystal structure, vibrational, spectral investigation, quantum chemical DFT calculations and thermal behavior of Diethyl [hydroxy (phenyl) methyl] phosphonate. (2021). ResearchGate. [Link]

-

DFT CALCULATIONS ON THE MOLECULAR GEOMETRY, ELECTRONIC STRUCTURE AND INTERMOLECULAR INTERACTIONS FOR THE IONIC SALT HYDRATE Cs 2 Ni(SeO 4 ) 2 .4H 2 O. (2021). ResearchGate. [Link]

-

Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors. (2022). PubMed Central. [Link]

-

Theoretical Study by DFT Method of the Arbuzov Reaction Mechanism Between Ethyl Halogenides and Trimethoxyphosphine. (2024). Russian Journal of Organic Chemistry. [Link]

-

A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. (2021). ResearchGate. [Link]

-

Basis set dependence of phosphate frequencies in density functional theory calculations. (2012). ResearchGate. [Link]

-

Vibrational Frequencies of Phosphorus Trichloride with the Vibrational Hamiltonian. (2024). ChemRxiv. [Link]

-

A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). MDPI. [Link]

-

DFT computational analysis of piracetam. (2014). ResearchGate. [Link]

-

A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR. (2021). ResearchGate. [Link]

-

DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. (2024). ChemRxiv. [Link]

-

Density functional theory (DFT) calculations: a) Comparison of mapped... (2021). ResearchGate. [Link]

-

Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. (2021). Cardiff University. [Link]

-

Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI. [Link]

-

Vibrational Study, Reinvestigation of the Crystal Structure of MgHPO4.3H2O and Calculated IR Frequencies for the PO4. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). PubMed Central. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). SciRP.org. [Link]

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (2015). Organic & Biomolecular Chemistry. [Link]

-

Quantum Chemical Calculation of Vibrational Spectra. (2008). ResearchGate. [Link]

-

Computational Study into the Effects of Countercations on the [P8W48O184]40– Polyoxometalate Wheel. (2022). PubMed Central. [Link]

-

QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (2022). Arabian Journal of Chemistry. [Link]

-

A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). ResearchGate. [Link]

-

Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis. (2023). Zeitschrift für Naturforschung B. [Link]

-

Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018). Lupine Publishers. [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

-

Some vibrational frequencies and IR absorption intensities of structure 9. (2015). ResearchGate. [Link]

-

Guest Binding Mechanism of Polycyclic Aromatic Hydrocarbons by Au(I) Metallo-Tweezers Revealed by Computation. (2021). Portal de la Recerca de Catalunya. [Link]

-

A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). PubMed Central. [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (2011). UNH Scholars' Repository. [Link]

-

Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. (2021). Semantic Scholar. [Link]

-

Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]

-

Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. (2021). ResearchGate. [Link]

-

Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives Containing Phosphonate. (2023). MDPI. [Link]

-

Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations. (2021). ResearchGate. [Link]

-

PREDICTING NMR CHEMICAL SHIFTS. (2007). CompuChem. [Link]

-

Characterization of Phosphonate Scale Inhibitors Retention using a Mini Core-flood. (2024). Technical University of Denmark. [Link]

-

Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors. (2022). PubMed. [Link]

-

Sanitized Copy Approved for Release 2011/09/02 : CIA-RDP80-00809A000700170205-4. (2011). Central Intelligence Agency. [Link]

-

A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. (2016). RSC Publishing. [Link]

-

The discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. (2016). Molecular BioSystems. [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2019). PubMed. [Link]

-

Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. (2016). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vibrational Frequencies of Phosphorus Trichloride with the Vibrational Hamiltonian | East European Journal of Physics [periodicals.karazin.ua]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Study by DFT Method of the Arbuzov Reaction Mechanism Between Ethyl Halogenides and Trimethoxyphosphine - Filippova - Russian Journal of Organic Chemistry [ter-arkhiv.ru]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-(Diethoxyphosphorylmethyl)pyridine

This guide provides a comprehensive overview of the solubility characteristics of 4-(Diethoxyphosphorylmethyl)pyridine, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available quantitative solubility data for this specific molecule, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers to accurately determine its solubility profile.

Introduction to 4-(Diethoxyphosphorylmethyl)pyridine

4-(Diethoxyphosphorylmethyl)pyridine, also known as diethyl (pyridin-4-ylmethyl)phosphonate, is an organophosphorus compound featuring a pyridine ring linked to a diethyl phosphonate group via a methylene bridge. The unique combination of a basic heterocyclic aromatic ring and a polar phosphonate ester moiety imparts a distinct physicochemical profile that is critical for its application in various chemical syntheses and potential biological activities. Understanding its solubility is paramount for designing reaction conditions, formulation development, and interpreting biological assay results.

The structure of 4-(Diethoxyphosphorylmethyl)pyridine suggests a degree of polarity that influences its interaction with various solvents. The pyridine nitrogen atom can act as a hydrogen bond acceptor, and the phosphoryl group is also polar. Conversely, the two ethyl groups introduce lipophilic character. This amphiphilic nature suggests a nuanced solubility profile across a range of solvents.

Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 4-(Diethoxyphosphorylmethyl)pyridine allows for an analysis of its expected solubility in different solvent classes.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The pyridine ring, with its nitrogen atom, is capable of hydrogen bonding with protic solvents. Pyridine itself is miscible with water[1]. Similarly, derivatives like 4-methylpyridine are also miscible with water and ethanol[2]. Therefore, 4-(Diethoxyphosphorylmethyl)pyridine is expected to exhibit moderate to good solubility in polar protic solvents. The presence of the diethyl phosphonate group, which can also act as a hydrogen bond acceptor, further supports this.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions. Given the polar nature of both the pyridine ring and the phosphonate group, good solubility is anticipated in these solvents. For instance, 4-methylpyridine is soluble in acetone[2], and 4-(Dimethylamino)pyridine is very soluble in solvents like methanol, ethyl acetate, chloroform, and methylene chloride[3].

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The lipophilic character is primarily derived from the two ethyl groups and the aromatic pyridine ring. While the overall polarity of the molecule is significant, some solubility in less polar solvents like diethyl ether and toluene might be observed, although likely to a lesser extent than in polar solvents. 4-methylpyridine is reported to be miscible with diethyl ether[2].

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 4-(Diethoxyphosphorylmethyl)pyridine in various solvents.

Materials and Equipment

-

4-(Diethoxyphosphorylmethyl)pyridine (high purity)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

An In-depth Technical Guide to the Stability of 4-(Diethoxyphosphorylmethyl)pyridine

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a reagent is paramount to ensuring the reproducibility of experimental results and the integrity of synthesized molecules. 4-(Diethoxyphosphorylmethyl)pyridine is a versatile bifunctional molecule, incorporating both a nucleophilic pyridine ring and a reactive phosphonate ester. This guide provides a comprehensive overview of the factors governing its stability, potential degradation pathways, and robust methodologies for its assessment and handling.

Molecular Profile and Physicochemical Characteristics

4-(Diethoxyphosphorylmethyl)pyridine possesses a unique structure that dictates its reactivity and stability. The pyridine moiety provides a basic nitrogen atom (pKa of the conjugate acid is ~5.2), making the molecule susceptible to reactions with acids.[1] The diethoxyphosphorylmethyl group is a key functional component, often utilized in Horner-Wadsworth-Emmons reactions, but the phosphonate ester linkages are potential sites for hydrolysis.

Table 1: Physicochemical Properties of 4-(Diethoxyphosphorylmethyl)pyridine

| Property | Value | Source/Comment |

| CAS Number | 77047-42-8 | Manchester Organics |

| Molecular Formula | C₁₀H₁₆NO₃P | PubChem CID 217993[2] |

| Molecular Weight | 229.21 g/mol | PubChem CID 217993[2] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, CH₃CN) and sparingly soluble in water. | Inferred from structural analogues[3] |

Key Factors Influencing Chemical Stability

The stability of 4-(Diethoxyphosphorylmethyl)pyridine is primarily influenced by its susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress. A foundational understanding of these degradation routes is critical for establishing appropriate storage and handling protocols.

The diethyl phosphonate moiety is the most probable site of hydrolytic degradation. The hydrolysis can occur under both acidic and basic conditions, proceeding in a stepwise manner to first yield the monoethyl phosphonate and ultimately the phosphonic acid.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[5] The reaction typically follows an SN2-type mechanism at the phosphorus center.[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic phosphorus atom, leading to the cleavage of the P-O ester bond.

The pyridine nitrogen can also influence hydrolysis. Protonation of the pyridine ring under acidic conditions may alter the electronic properties of the phosphonate group, potentially affecting the rate of hydrolysis.

The pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[6][7] This transformation is commonly achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.[6][8] The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring.[9] The methylene bridge (—CH₂—) connecting the pyridine and phosphonate groups could also be a site for oxidation under more forcing conditions.

Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[10] The absorption of UV radiation can promote the molecule to an excited state, leading to various reactions, including the formation of radical species or rearrangement products.[11] Photolysis of pyridine in aqueous solutions can yield products such as hydroxylated pyridines and carboxylic acids, indicating ring opening.[12][13] Therefore, protection from light is a critical consideration for the long-term storage of 4-(Diethoxyphosphorylmethyl)pyridine.

Organophosphorus esters, including phosphonates, can undergo thermal degradation at elevated temperatures. The primary thermal degradation pathway often involves the elimination of a phosphorus acid.[14][15][16][17] For phosphonates, this process typically occurs at higher temperatures compared to phosphates and involves the cleavage of the P-C or P-O bonds.[15][16] The stability of the molecule will be dependent on the specific temperature and the duration of exposure.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 4-(Diethoxyphosphorylmethyl)pyridine:

-

Storage Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[18]

-

Atmosphere: Due to its sensitivity to moisture (hydrolysis) and oxygen (oxidation), the compound should be stored under an inert atmosphere, such as nitrogen or argon.[19][20][21] Using bottles with Sure/Seal™ caps or similar air-tight seals is highly recommended.[19]

-

Light Protection: Store in an amber vial or a container that protects the contents from light to prevent photodegradation.[22]

-

Handling: All handling should be performed in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[19][20] Use dry solvents and reagents to prevent the introduction of water.

Experimental Assessment of Stability: A Self-Validating System